

stability of 4-Methylcyclohex-3-en-1-one under different storage conditions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylcyclohex-3-en-1-one

Cat. No.: B030685

[Get Quote](#)

Technical Support Center: 4-Methylcyclohex-3-en-1-one

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of **4-Methylcyclohex-3-en-1-one** under various experimental and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for **4-Methylcyclohex-3-en-1-one**?

A1: For long-term storage, **4-Methylcyclohex-3-en-1-one** should be kept in a tightly sealed container at -20°C in a freezer.^[1] It is labeled as temperature-sensitive, and maintaining these conditions is crucial to minimize degradation.

Q2: My **4-Methylcyclohex-3-en-1-one** has developed a yellow tint. Is it still usable?

A2: The compound is described as a clear, colorless to pale yellow oil.^[1] A slight yellow tint may not indicate significant degradation. However, a noticeable change in color from its initial state suggests potential degradation. It is advisable to verify the purity of the material using an appropriate analytical method, such as HPLC or GC, before use.

Q3: Can I store **4-Methylcyclohex-3-en-1-one** at room temperature for short periods?

A3: While the compound is chemically stable under standard ambient conditions (room temperature), it is also noted to be temperature-sensitive.[1] For short-term use during an experiment, it should be kept cool and exposure to ambient temperature should be minimized. For any storage beyond immediate use, refrigeration or freezing is recommended to prevent potential degradation.

Q4: Is **4-Methylcyclohex-3-en-1-one** sensitive to light?

A4: While specific photostability studies for **4-Methylcyclohex-3-en-1-one** are not readily available, it is a general best practice for α,β -unsaturated ketones to be protected from light, which can potentially catalyze degradation or polymerization reactions. The International Council for Harmonisation (ICH) guidelines recommend photostability testing for new drug substances.[2] Therefore, it is prudent to store the compound in an amber vial or in the dark.

Q5: How does pH affect the stability of **4-Methylcyclohex-3-en-1-one** in solution?

A5: As an α,β -unsaturated ketone, **4-Methylcyclohex-3-en-1-one** may be susceptible to degradation in both acidic and basic conditions. Under basic conditions, deprotonation at the α' -carbon can occur, which may lead to isomerization or other degradation pathways.[3] Strongly acidic conditions can also promote reactions such as hydration of the double bond or polymerization. It is recommended to use neutral, aprotic solvents when possible and to buffer aqueous solutions if pH control is necessary for an experiment.

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Inconsistent experimental results	Degradation of the compound due to improper storage or handling.	Verify the purity of your 4-Methylcyclohex-3-en-1-one stock using HPLC or GC-MS. Ensure it has been consistently stored at -20°C and protected from light.
Appearance of unexpected peaks in chromatogram	Formation of degradation products.	Review your experimental conditions. Factors such as temperature, pH, and exposure to air/light could be contributing. Consider performing a forced degradation study to identify potential degradation products.
Low assay value	The compound may have degraded over time.	Re-qualify your stock material. If degradation is confirmed, procure a new batch of the compound.

Stability and Physicochemical Data

Parameter	Value	Source
Chemical Formula	C ₇ H ₁₀ O	[1] [4] [5]
Molecular Weight	110.15 g/mol	[1] [5] [6]
Appearance	Clear Colourless to Pale Yellow Oil	[1]
Boiling Point	~170 - 171 °C	[1] [6]
Density	~0.96 - 1.0 g/cm ³	[1] [6]
Storage Temperature	-20°C	[1]
Solubility	Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate and Methanol.	[1]
Stability	Temperature sensitive.	[1]

Note: Quantitative degradation kinetics data under various conditions (temperature, pH, light) are not readily available in the public literature.

Experimental Protocols

Protocol: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of **4-Methylcyclohex-3-en-1-one**.

1. Objective: To quantify the concentration of **4-Methylcyclohex-3-en-1-one** and detect the presence of any degradation products.

2. Materials:

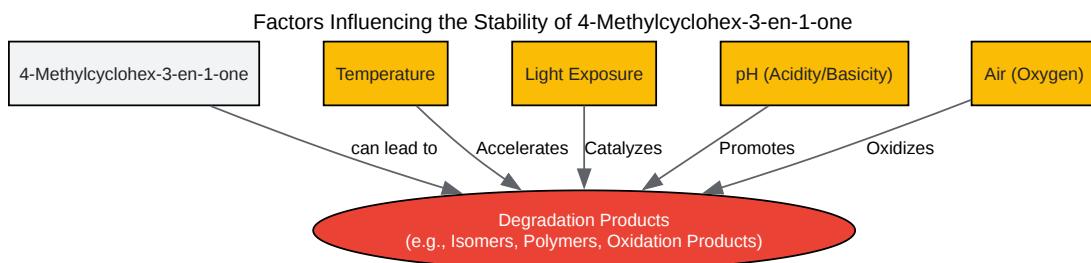
- **4-Methylcyclohex-3-en-1-one** sample
- HPLC-grade acetonitrile

- HPLC-grade water
- Phosphoric acid (or formic acid for MS compatibility)
- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)

3. HPLC Conditions (example):

- Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid).
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Detection Wavelength: Determined by UV scan (likely in the range of 220-240 nm for the α,β -unsaturated ketone chromophore).
- Injection Volume: 10 μ L

4. Sample Preparation:


- Prepare a stock solution of **4-Methylcyclohex-3-en-1-one** in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
- To assess stability under specific conditions (e.g., heat, acid, base, light), subject aliquots of the stock solution to the stress conditions for a defined period.
- Before injection, dilute the samples to an appropriate concentration within the linear range of the detector.

5. Analysis:

- Inject a standard solution of known concentration to determine the retention time and peak area of the parent compound.

- Inject the stressed samples.
- Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.
- The percentage of remaining compound can be calculated by comparing the peak area in the stressed sample to that of a control sample stored under recommended conditions.

Visualizations

[Click to download full resolution via product page](#)

Caption: Factors affecting the stability of **4-Methylcyclohex-3-en-1-one**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-methylcyclohex-3-en-1-one CAS#: 5259-65-4 [m.chemicalbook.com]
- 2. database.ich.org [database.ich.org]

- 3. web.mit.edu [web.mit.edu]
- 4. PubChemLite - 4-methylcyclohex-3-en-1-one (C7H10O) [pubchemlite.lcsb.uni.lu]
- 5. 4-Methylcyclohex-3-en-1-one | C7H10O | CID 78913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methyl-3-cyclohexen-1-one | CAS#:5259-65-4 | Chemsoc [chemsrc.com]
- To cite this document: BenchChem. [stability of 4-Methylcyclohex-3-en-1-one under different storage conditions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030685#stability-of-4-methylcyclohex-3-en-1-one-under-different-storage-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com